tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Description
tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic compound featuring a 5-azaspiro[2.4]heptane core with stereospecific substitutions: a tert-butyl carbamate group, a difluoro moiety at C1 and C1', and an aminomethyl group at C6 (3S,6S configuration).
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
VXEZHEVJVYBUOL-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CN)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for potential bioactivity due to its unique structure.
Medicine: Research into its pharmacological properties, although no specific applications are well-established.
Industry: Limited industrial applications, but it may find use in specialized chemical processes.
Mechanism of Action
- The exact mechanism remains elusive due to limited research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Optical Activity :
- NMR and MS Data: The target’s ¹H/¹³C NMR would resemble , with distinct shifts for aminomethyl (δ ~3.3 ppm) and difluoro groups (¹⁹F NMR ~-120 ppm) . HRMS (ESI) for analogues (e.g., : m/z 381.2149 [M+Na]⁺) aligns with calculated values, ensuring structural validation .
Functional Group Impact
- Aminomethyl Group: Enhances hydrogen-bonding capacity (cf. phenyl or benzyloxy substituents in .
- Difluoro Substituents: Increase electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., ) .
- Spiro[2.4] vs.
Biological Activity
tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic compound notable for its unique spirocyclic structure that incorporates both nitrogen and fluorine atoms. This compound has garnered interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 262.30 g/mol. The compound features a tert-butyl ester group, an aminomethyl substituent, and two fluorine atoms attached to the spiro framework, which contribute to its chemical reactivity and potential biological interactions .
Potential Pharmacological Properties
- Antimicrobial Activity : Compounds with spirocyclic structures often exhibit antimicrobial properties. For instance, studies on related azaspiro compounds have shown effectiveness against various bacterial strains .
- CNS Activity : The presence of nitrogen in the structure suggests potential interactions with central nervous system (CNS) receptors. Some azaspiro compounds have been studied for their anxiolytic and antidepressant effects .
- Enzyme Inhibition : The unique functional groups may allow for interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity. This could be relevant in the development of drugs targeting specific metabolic pathways .
The mechanism of action for this compound may involve:
- Receptor Binding : The compound could bind to neurotransmitter receptors or other protein targets, influencing their activity.
- Enzyme Modulation : By interacting with specific enzymes, the compound may alter metabolic processes or signaling pathways.
Case Studies and Related Research
Research on structurally similar compounds provides insights into the potential biological activities of this compound:
Q & A
Q. What are the key synthetic routes for tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:
-
Halogenation : Bromomethyl or hydroxymethyl intermediates are synthesized using reagents like LiAlH₄ or NaH in THF, followed by halogenation (e.g., bromine substitution) .
-
Amination : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination, often under anhydrous conditions to preserve stereochemistry .
-
Fluorination : Difluoro groups are introduced using fluorinating agents (e.g., DAST or Deoxo-Fluor) at low temperatures (-70°C) to minimize side reactions .
-
Optimization : Reaction temperature and solvent choice (e.g., DMF or THF) critically affect yield. For example, higher temperatures (90°C) improve reaction kinetics but may reduce enantiomeric purity, necessitating chiral catalysts like Cs₂CO₃ .
- Data Table : Synthesis Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bromination | NaH, Br₂ | THF | 0–25 | 75–85 | |
| Amination | LiAlH₄, NH₃ | THF | -20 | 60–70 | |
| Fluorination | DAST | DCM | -70 | 50–65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional groups. For example, the spirocyclic proton environment shows distinct δ 3.3–4.4 ppm shifts in ¹H NMR .
- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]⁺ peaks at m/z 381.2157) and detects impurities .
- FTIR : Identifies carbonyl (C=O, ~1692 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
- Chiral HPLC : Essential for determining enantiomeric excess (e.g., 89% ee reported in ).
Q. What purification strategies optimize yield and stereochemical integrity?
- Methodological Answer :
- Flash Chromatography : Silica gel columns with gradients of hexane:ethyl acetate (20:1 to 10:1) resolve spirocyclic intermediates .
- Recrystallization : Polar solvents (e.g., EtOAc/hexane) enhance crystalline purity, particularly for enantiomers .
- Chiral Resolutions : Use of chiral stationary phases (CSPs) in HPLC or SFC for enantiomer separation .
Advanced Research Questions
Q. How can enantioselective synthesis of the (3S,6S) configuration be achieved?
- Methodological Answer :
- Chiral Catalysts : Iridium-based catalysts enable enantioselective amination. For example, Ir/(R)-BINAP systems achieve >90% ee in allylic amination .
- Chiral Auxiliaries : tert-Butylsulfinyl groups direct stereochemistry during nucleophilic substitutions, as seen in spirocyclic amine synthesis .
- Kinetic Resolution : Differential reaction rates of enantiomers under controlled conditions (e.g., low-temperature fluorination) .
Q. What discrepancies exist in reported spectral data, and how can they be resolved?
- Methodological Answer :
- NMR Variability : Solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) may cause δ 0.1–0.3 ppm variations. Standardize solvents and reference peaks .
- HRMS Artifacts : Adduct formation (e.g., [M+Na]⁺ vs. [M+K]⁺) requires high-resolution calibration and isotopic pattern analysis .
- Contradictions in ee Values : Cross-validate using multiple techniques (e.g., chiral HPLC and optical rotation) .
Q. How do structural modifications (e.g., fluorination, spiro ring size) affect bioactivity?
- Methodological Answer :
- Fluorination : Enhances metabolic stability and membrane permeability. Compare difluoro vs. non-fluoro analogs using in vitro assays (e.g., CYP450 inhibition) .
- Spiro Ring Expansion : Larger rings (e.g., 2.4 → 3.3) alter conformational flexibility. Molecular dynamics simulations predict binding affinity changes .
- Aminomethyl Substitution : Replace with carbamoyl or hydroxymethyl groups to study SAR in enzyme inhibition .
Q. What challenges arise in scaling up synthesis while preserving stereochemical purity?
- Methodological Answer :
- Continuous Flow Reactors : Improve temperature control and mixing for halogenation/amination steps, reducing racemization .
- Catalyst Loading Reduction : Optimize iridium or palladium catalyst recycling to lower costs without compromising ee .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can computational methods predict biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., proteases or GPCRs) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
